REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=O)(=[O:3])[CH3:2].N1C=CC=CC=1.S(Cl)(Cl)=O.C(=O)(O)[O-].[Na+].[S:29]1[CH:33]=[CH:32][N:31]=[C:30]1[NH2:34]>C(OCC)(=O)C.O.CCOCC>[C:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7](=[O:9])[NH:34][C:30]1[S:29][CH:33]=[CH:32][N:31]=1)(=[O:3])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
|
875 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
3.42 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S1C(=NC=C1)N
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Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 90 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirbar, vacuum adapter and septum
|
Type
|
ADDITION
|
Details
|
was added dropwise over ca. 30 sec
|
Duration
|
30 s
|
Type
|
CUSTOM
|
Details
|
A thick white precipitate formed upon the addition of each drop
|
Type
|
FILTRATION
|
Details
|
before being filtered through paper
|
Type
|
CUSTOM
|
Details
|
removing the solvents in vacuo
|
Type
|
CUSTOM
|
Details
|
to form a colorless biphase, which
|
Type
|
STIRRING
|
Details
|
was stirred rapidly
|
Type
|
ADDITION
|
Details
|
added dropwise to the
|
Type
|
STIRRING
|
Details
|
rapidly stirring biphase
|
Type
|
CUSTOM
|
Details
|
The resulting biphase was capped lightly
|
Type
|
STIRRING
|
Details
|
stirred rapidly at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The biphase layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C=CC=C1)C(NC=1SC=CN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.36 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |